3-Azidopiperidine-2,6-dione
CAS No.: 1974402-37-3
Cat. No.: VC6657907
Molecular Formula: C5H6N4O2
Molecular Weight: 154.129
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1974402-37-3 |
|---|---|
| Molecular Formula | C5H6N4O2 |
| Molecular Weight | 154.129 |
| IUPAC Name | 3-azidopiperidine-2,6-dione |
| Standard InChI | InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11) |
| Standard InChI Key | XRFYBLAXLGAQRA-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N=[N+]=[N-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Azidopiperidine-2,6-dione features a six-membered piperidine ring with two ketone groups at positions 2 and 6 and an azide substituent at position 3. The IUPAC name, 3-azidopiperidine-2,6-dione, reflects this arrangement, while its SMILES notation ([N-]=[N+]=NC1CCC(=O)NC1=O) provides a machine-readable representation of the structure . The azide group (-N₃) introduces significant reactivity, enabling participation in click chemistry reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Comparative analysis with structurally related compounds reveals distinct properties. For example, 3-methylpiperidine-2,6-dione (CAS 29553-51-3), which substitutes the azide with a methyl group, exhibits a lower molecular weight (127.14 g/mol) and altered solubility profiles due to reduced polarity . The following table summarizes key physicochemical data:
Spectroscopic Characterization
While direct spectroscopic data for 3-azidopiperidine-2,6-dione remains limited in publicly available literature, inferences can be drawn from analogous compounds. The azide group typically exhibits a strong infrared absorption band near 2100 cm⁻¹ due to the asymmetric stretching vibration of the N₃ moiety . Nuclear magnetic resonance (NMR) spectroscopy would likely show distinct proton environments:
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¹H NMR: Deshielded protons adjacent to the electron-withdrawing azide and carbonyl groups, with complex splitting patterns due to ring conformation.
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¹³C NMR: Carbonyl carbons expected near 170-180 ppm, with the azide-bearing carbon resonating upfield relative to aliphatic carbons .
Synthesis and Manufacturing
Established Synthetic Routes
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Ring Formation: Cyclization of glutaric acid derivatives to form the piperidine-2,6-dione core.
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Azide Introduction: Nucleophilic displacement of a leaving group (e.g., mesylate or bromide) at position 3 using sodium azide (NaN₃). This mirrors methods employed in the synthesis of 3′-azido-2′,3′-dideoxynucleosides, where mesylation followed by azide displacement achieves regioselective functionalization .
Challenges in such syntheses may include:
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Competing elimination reactions during azide substitution
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Sensitivity of the azide group to reduction or thermal degradation
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Purification difficulties due to the polar nature of intermediates
Industrial-Scale Production Considerations
Commercial availability through suppliers like AChemBlock (Catalog ID: U141585) indicates established manufacturing protocols, though proprietary details remain undisclosed . Scale-up would require addressing:
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Safety: Azides pose explosion risks at high concentrations or temperatures, necessitating dilute reaction conditions and rigorous temperature control.
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Purification: Chromatographic methods (e.g., silica gel column chromatography) or recrystallization likely achieve the reported 95% purity .
Reactivity and Derivative Formation
Azide-Specific Reactions
The azide group in 3-azidopiperidine-2,6-dione enables transformative reactions:
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Click Chemistry: Reaction with terminal alkynes via CuAAC forms 1,2,3-triazole linkages, valuable for bioconjugation or polymer synthesis.
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Staudinger Reaction: Conversion to iminophosphoranes by reaction with triphenylphosphine, enabling subsequent transformations to amines or amides .
Ketone Reactivity
The two ketone groups permit further functionalization:
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Condensation Reactions: Formation of hydrazones or semicarbazones for crystallography or coordination chemistry.
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Reduction: Selective reduction to secondary alcohols could modulate solubility and biological activity .
Pharmaceutical and Materials Science Applications
Drug Discovery Intermediate
While direct biological data for 3-azidopiperidine-2,6-dione is scarce, its structural analogs demonstrate therapeutic potential. For instance, 3′-azido-2′,3′-dideoxynucleosides exhibit potent anti-HIV activity through inhibition of reverse transcriptase . The azide group in such compounds enhances metabolic stability by resisting enzymatic degradation, a property that could extend to piperidine-based derivatives .
Polymer and Material Synthesis
The dual reactivity of azide and ketone groups makes 3-azidopiperidine-2,6-dione a candidate for:
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Crosslinking Agents: In epoxy resins or polyurethanes, where azide-alkyne cycloadditions create robust covalent networks.
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Peptide Mimetics: Incorporation into pseudopeptide backbones via click chemistry, enabling stable secondary structure mimics .
Recent Advances and Future Directions
Emerging patents highlight growing interest in piperidine dione derivatives. US11299485B2 discloses thiophene-piperidine dione hybrids as kinase inhibitors, suggesting potential therapeutic applications for 3-azidopiperidine-2,6-dione derivatives . Future research directions include:
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